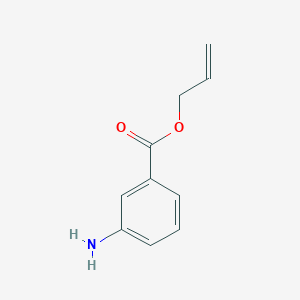

Allyl 3-aminobenzoate

Description

Contextualization within Organic Ester and Amine Chemistry

Allyl 3-aminobenzoate (B8586502) is an ester of 3-aminobenzoic acid and allyl alcohol. The presence of the amino group (a primary amine) and the ester functional group gives it distinct reactivity. solubilityofthings.com The amino group can act as a nucleophile or a base, while the ester is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. The allyl group, with its double bond, can participate in various addition and polymerization reactions. solubilityofthings.com This combination of reactive sites makes it a valuable building block in organic synthesis.

The position of the amino group at the meta-position of the benzoate (B1203000) ring influences its electronic properties and reactivity compared to its ortho and para isomers. For instance, the hydrolysis of aminobenzoate esters is influenced by the position of the amino group, with the 2-aminobenzoate (B8764639) (ortho) esters exhibiting intramolecular general base catalysis by the neighboring amine group. iitd.ac.innih.gov This effect is less pronounced in the 3-amino (meta) and 4-amino (para) isomers. iitd.ac.in Furthermore, the synthesis of tertiary alcohols from aminobenzoates using Grignard reagents shows a significant difference in yield depending on the amine's position, with 2-aminobenzoate giving excellent yields while 3-aminobenzoate results in poor yields unless the amine is protected. researchgate.net

Significance in Contemporary Synthetic Organic Chemistry

The synthesis of substituted anilines, including meta-substituted anilines like allyl 3-aminobenzoate, is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. thieme-connect.comcam.ac.ukmdpi.com Traditional methods for synthesizing anilines often involve harsh conditions or have limitations in terms of functional group tolerance. cam.ac.uk Modern synthetic strategies focus on developing milder and more general methods. thieme-connect.com

This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of a novel side chain for the carbapenem (B1253116) antibiotic Ertapenem. asianpubs.org In this synthesis, the amino group of this compound undergoes aminolysis with a mixed anhydride. asianpubs.org The allyl group's reactivity is also utilized in polymer chemistry, where it can participate in polymerization processes. solubilityofthings.com

Overview of Current Research Trajectories and Challenges

Current research involving aminobenzoate derivatives is focused on several key areas:

Development of Novel Synthetic Methods: A primary challenge is the efficient and selective synthesis of meta-substituted anilines. tohoku.ac.jp Traditional electrophilic substitution on anilines favors the ortho and para positions. tohoku.ac.jp Newer methods, such as transition metal-catalyzed C-H activation and rearrangement reactions, are being explored to overcome this challenge. tohoku.ac.jpresearchgate.net Photocatalytic methods are also emerging as a sustainable approach for aniline (B41778) synthesis. cam.ac.uk

Applications in Materials Science: Aminobenzoic acids and their derivatives are being investigated for their use in creating new organic luminescent materials and electrochemical materials. mdpi.com

Medicinal Chemistry: Derivatives of aminobenzoic acid are being synthesized and evaluated for a range of biological activities, including as antibacterial agents and cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.govresearchgate.net

A significant challenge in the synthetic use of this compound is the potential for the unprotected amino group to interfere with certain reactions, such as those involving Grignard reagents. researchgate.net This often necessitates the use of protecting groups, adding extra steps to a synthetic sequence. Overcoming these challenges through the development of more robust and selective catalytic systems is a key focus of ongoing research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

prop-2-enyl 3-aminobenzoate |

InChI |

InChI=1S/C10H11NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h2-5,7H,1,6,11H2 |

InChI Key |

GVXVFYJKQOTMCX-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC(=CC=C1)N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Allyl 3 Aminobenzoate

Transformations Involving the Ester Linkage

The ester group in Allyl 3-aminobenzoate (B8586502) is a key site for nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the ester functionality or for cleaving it to yield the parent 3-aminobenzoic acid.

The cleavage of the ester bond in Allyl 3-aminobenzoate to produce 3-aminobenzoic acid and allyl alcohol can be achieved through chemical or enzymatic hydrolysis.

Chemical Hydrolysis: Under aqueous conditions, the hydrolysis of the ester can be catalyzed by either acid or base. The mechanism involves nucleophilic attack on the carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of allyl alcohol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the allyl alkoxide ion results in the formation of 3-aminobenzoic acid, which is then deprotonated by the alkoxide to form the carboxylate salt.

While specific studies on 3-aminobenzoate esters are not prevalent, research on the hydrolysis of 2-aminobenzoate (B8764639) esters reveals that the neighboring amine group can participate in the reaction. nih.gov For 2-aminobenzoate esters, the mechanism involves intramolecular general base catalysis by the adjacent amine group, leading to rate enhancements of 50-100 fold compared to corresponding esters without the amine group. nih.gov For this compound, such intramolecular catalysis is less likely due to the meta position of the amine group, which prevents it from effectively assisting the nucleophilic attack of water through-space. Therefore, its hydrolysis mechanism is expected to follow standard acid or base-catalyzed pathways.

Enzymatic Hydrolysis: Enzymes, particularly lipases and esterases, are effective catalysts for the hydrolysis of ester bonds under mild conditions. The mechanism typically involves the formation of an acyl-enzyme intermediate within the enzyme's active site, followed by hydrolysis to release the carboxylic acid and regenerate the enzyme. The use of enzymes can offer high selectivity, which is particularly useful in complex molecules. While the enzymatic hydrolysis of this compound is not specifically detailed, lipases are known to catalyze the hydrolysis and transesterification of various allyl esters. mdpi.com

| Hydrolysis Type | Catalyst/Conditions | Key Mechanistic Step | Products |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺, Heat | Protonation of carbonyl oxygen followed by nucleophilic attack of water. | 3-Aminobenzoic acid, Allyl alcohol |

| Base-Catalyzed | OH⁻, Heat | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | 3-Aminobenzoate salt, Allyl alcohol |

| Enzymatic | Lipase (B570770) or Esterase, Aqueous buffer | Formation of an acyl-enzyme intermediate. | 3-Aminobenzoic acid, Allyl alcohol |

Transesterification is a process where the allyl group of this compound is exchanged with the alkyl group of another alcohol, creating a new ester. This reaction is synthetically useful for diversifying the ester functionality. The reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the mechanism involves protonation of the carbonyl, followed by nucleophilic attack by an alcohol molecule (e.g., ethanol). A tetrahedral intermediate is formed, and after proton transfers, the original allyl alcohol is eliminated, yielding the new ester (e.g., ethyl 3-aminobenzoate). masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway involves an alkoxide nucleophile (e.g., ethoxide) attacking the ester carbonyl to form a tetrahedral intermediate. The subsequent elimination of the allyl alkoxide generates the new ester. To drive the equilibrium, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Enzymatic Transesterification: Lipases are widely used for transesterification due to their high selectivity and mild reaction conditions. mdpi.com The process can be highly enantioselective if chiral alcohols are used. mdpi.com

The synthetic utility of these pathways lies in their ability to convert the relatively volatile allyl ester into other esters with different physical or chemical properties without altering the sensitive amine functionality. For example, conversion to a methyl or ethyl ester can be a standard step in the synthesis of more complex molecules. organic-chemistry.org

| Catalyst | Reactant | Typical Conditions | Synthetic Utility |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Alcohol (R-OH) | Reflux in excess R-OH | Preparation of various alkyl 3-aminobenzoate esters. |

| Base (e.g., NaOR) | Alcohol (R-OH) | R-OH as solvent | Efficient conversion under anhydrous conditions. |

| Enzyme (e.g., Lipase) | Alcohol (R-OH) | Organic solvent, Room temperature | Mild, selective ester exchange; useful for sensitive substrates. mdpi.com |

Reactions of the Aromatic Amine Functionality

The aromatic amine group in this compound is a versatile nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and cyclization.

Acylation: The amine group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction forms an amide linkage. For instance, reaction with benzoyl chloride would yield Allyl 3-(benzamido)benzoate. researchgate.net The mechanism is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. youtube.com However, a significant challenge in the direct alkylation of primary aromatic amines is overalkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To achieve selective mono-alkylation, reductive amination is often a preferred method, though this requires the presence of a carbonyl compound. Studies on the alkylation of 4-aminobenzoic acid derivatives have shown that reactions with alkylating agents in the presence of a base like potassium carbonate can yield N-alkylated products. tandfonline.com

| Reaction Type | Reagent | Product Functional Group | Key Mechanistic Feature |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) | Amide | Nucleophilic attack of amine on acyl chloride carbonyl. researchgate.net |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | SN2 attack of amine on alkyl halide. youtube.com |

The amine and the aromatic ring can participate in reactions that form new cyclic structures.

Condensation Reactions: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid. The formation of an imine introduces a new point of reactivity into the molecule. Condensation of an amine with an ester can also lead to the formation of an amide, often requiring heat to drive off the alcohol byproduct. google.comresearchgate.net

Cyclization Reactions: For intramolecular cyclization, the allyl group or the ester would need to be modified to contain a suitable electrophilic center. More commonly, cyclization is achieved by reacting this compound with a bifunctional reagent. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a heterocyclic ring system, such as a diazepine (B8756704) or a quinoline (B57606) derivative, depending on the specific reactant and conditions. Such condensation-based C-H bond functionalization reactions are a known strategy for building complex molecular architectures from simple amines. nih.gov

The this compound molecule has two main sites susceptible to oxidation: the aromatic amine and the allylic double bond.

Oxidation of the Aromatic Amine: Aromatic amines are sensitive to oxidation and can be converted into a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of nitroso compounds, which can be further oxidized to nitro compounds. Stronger oxidizing agents can lead to the formation of complex, often colored, polymeric materials similar to aniline (B41778) black. The specific mechanism often involves single-electron transfer steps, leading to radical cation intermediates that can dimerize or react further.

Oxidation of the Allyl Group: The double bond of the allyl group is also prone to oxidation.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide.

Dihydroxylation: Oxidants such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond to form a vicinal diol.

Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis or reaction with hot, concentrated KMnO₄, can cleave the double bond entirely. A one-pot method for the oxidative removal of N-allyl groups involves hydroxylation with OsO₄ followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org This process ultimately cleaves the C-N bond, but a similar cleavage of the O-allyl bond in the ester is also mechanistically plausible, which would deprotect the carboxylic acid. organic-chemistry.org

Chemistry of the Allyl Group

The allyl group (–CH₂CH=CH₂) is a versatile functional group in organic synthesis due to the reactivity of its C=C double bond and the adjacent allylic C-H bonds.

Olefin metathesis reactions

Click chemistry approaches, including thiol-ene reactions

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and form no byproducts. The thiol-ene reaction is a prominent example, involving the radical or nucleophilic addition of a thiol (R-SH) to an alkene (the "ene") to form a thioether. This reaction can be initiated by UV

Theoretical and Computational Studies of Reaction Mechanisms

Mechanistic investigations of catalytic transformations

The catalytic transformations of this compound are of significant interest due to the presence of multiple reactive sites, namely the allyl group, the ester functionality, and the aromatic amine. Mechanistic investigations into reactions at the allylic position, particularly those catalyzed by transition metals like palladium, provide insights into potential synthetic applications.

One of the most well-studied catalytic transformations involving allyl esters is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. organic-chemistry.org The catalytic cycle of this reaction is generally understood to proceed through a series of well-defined steps. The reaction initiates with the coordination of the palladium(0) catalyst to the double bond of the allyl group in this compound, forming a π-allyl complex. This is followed by an oxidative addition step, where the carbon-oxygen bond of the ester is cleaved, and the leaving group (the 3-aminobenzoate moiety) is expelled. This results in the formation of a cationic η³-π-allylpalladium(II) complex. organic-chemistry.org

The subsequent step involves the nucleophilic attack on this palladium complex. The nature of the nucleophile dictates the course of the reaction. "Soft" nucleophiles, which are derived from acids with a pKa less than 25, typically add directly to one of the terminal carbons of the allyl moiety. Conversely, "hard" nucleophiles tend to attack the palladium center first, followed by a reductive elimination to yield the final product. organic-chemistry.org

Recent research has also shed light on the mechanism of palladium-catalyzed allylic C-H activation, which represents a more atom-economical approach. nih.govresearchgate.net In these transformations, a C-H bond on the allyl group is functionalized directly. Mechanistic proposals suggest the involvement of an acetate (B1210297) ligand in the C-H activation step, which acts as a proton abstractor. This is categorized as an electrophilic substitution mechanism for C-H activation. nih.gov Kinetic isotope effect studies in related systems have been employed to determine the rate-determining step of the catalytic cycle. dtu.dk

The general mechanism for palladium-catalyzed allylic C-H alkylation can be summarized in the following steps:

C-H Activation: The palladium(II) catalyst activates a C-H bond of the allyl group, often assisted by a ligand, to form a η³-allylpalladium complex.

Nucleophilic Attack: A nucleophile attacks the η³-allylpalladium intermediate.

Reductive Elimination/Re-oxidation: The product is released, and the palladium(0) species is re-oxidized to palladium(II) to complete the catalytic cycle.

The table below outlines the key steps in the Tsuji-Trost reaction for a generic allyl ester.

| Step | Description | Intermediate Species |

| 1. Coordination | The Pd(0) catalyst coordinates to the double bond of the allyl group. | η² π-allyl complex |

| 2. Oxidative Addition | The Pd(0) inserts into the C-O bond of the ester, expelling the leaving group. | η³ π-allyl complex |

| 3. Nucleophilic Attack | A nucleophile attacks the allyl moiety of the complex. | - |

| 4. Product Formation | The allylated product is formed, and the Pd(0) catalyst is regenerated. | - |

Role of dispersion and anharmonic corrections in conformational analysis

The conformational flexibility of this compound, particularly due to the rotation around the C-C and C-O single bonds of the allyl group and the ester linkage, necessitates sophisticated computational methods for an accurate description of its potential energy surface. Standard quantum mechanical calculations, especially those employing density functional theory (DFT), can be significantly improved by including corrections for dispersion forces and accounting for anharmonicity in vibrational modes.

Dispersion forces, also known as London dispersion forces, are weak intermolecular or intramolecular interactions arising from temporary fluctuations in electron density. For a molecule like this compound, these non-covalent interactions can play a crucial role in determining the relative stability of different conformers. Neglecting dispersion can lead to inaccurate predictions of conformational geometries and energy differences. Various computational schemes, such as the DFT-D methods, have been developed to incorporate these effects by adding a semi-empirical dispersion correction to the standard DFT energy. acs.org

Anharmonicity refers to the deviation of the potential energy surface of a molecule from a perfect parabolic (harmonic) shape. While the harmonic approximation is useful for a basic understanding of molecular vibrations, it fails to accurately describe the true vibrational frequencies, especially for large-amplitude motions characteristic of flexible molecules. Anharmonic corrections are therefore essential for the accurate simulation of infrared (IR) spectra and for the calculation of zero-point vibrational energies (ZPVE). nih.govrsc.org Perturbative vibrational approaches, such as the generalized second-order vibrational perturbation theory (GVPT2), are commonly used to compute anharmonic frequencies. rsc.org

The importance of these corrections has been demonstrated in the conformational analysis of other flexible molecules containing allyl groups. For instance, in the study of safrole, it was found that a combination of high-level electronic structure calculations with anharmonic computations was necessary to accurately reproduce experimental spectroscopic data and to understand the energetics of the allyl group's rotation.

A computational study on aminobenzoate derivatives has highlighted the use of relaxed potential energy scans to identify stable conformers. researchgate.net Such an analysis for this compound would involve systematically rotating the dihedral angles of the allyl group and the ester linkage and calculating the energy at each step, including dispersion and anharmonic corrections, to map out the potential energy surface.

The following table illustrates the hypothetical effect of including dispersion and anharmonic corrections on the calculated relative energies of different conformers of a flexible molecule like this compound.

| Conformer | Standard DFT (kJ/mol) | DFT with Dispersion Correction (kJ/mol) | DFT with Dispersion and Anharmonic ZPVE Correction (kJ/mol) |

| A (Global Minimum) | 0.00 | 0.00 | 0.00 |

| B | 5.20 | 4.10 | 4.50 |

| C | 8.50 | 6.80 | 7.20 |

Advanced Spectroscopic and Analytical Methodologies for Allyl 3 Aminobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity analysis of Allyl 3-aminobenzoate (B8586502).

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The expected chemical shifts (δ) for Allyl 3-aminobenzoate are predicted based on the distinct electronic environments of its protons. The aromatic protons on the meta-substituted benzene (B151609) ring typically appear as complex multiplets in the downfield region (δ 6.8–7.4 ppm). The protons of the allyl group exhibit characteristic signals: the internal methine proton (-CH=) appears as a multiplet around δ 5.9-6.1 ppm, while the terminal vinyl protons (=CH₂) show distinct signals, often as doublets of doublets, between δ 5.2 and 5.4 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and are expected to resonate around δ 4.7-4.8 ppm. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon of the ester (δ ~166 ppm), the aromatic carbons (δ 115–148 ppm), and the carbons of the allyl group. Within the allyl group, the internal carbon (-CH=) is expected around δ 132 ppm, the terminal carbon (=CH₂) around δ 118 ppm, and the methylene carbon (-O-CH₂-) adjacent to the oxygen at approximately δ 65 ppm. chegg.com The positions of the aromatic carbon signals are influenced by the amino and ester substituents.

Purity assessment is achieved by examining the ¹H NMR spectrum for any unexpected signals, which would indicate the presence of impurities. The integration of the proton signals should also correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet (m) |

| Allyl (-CH=) | 5.9 - 6.1 | Multiplet (m) |

| Allyl (=CH₂) | 5.2 - 5.4 | Doublet of Doublets (dd) |

| Methylene (-O-CH₂-) | 4.7 - 4.8 | Doublet (d) |

| Amine (-NH₂) | Variable | Broad Singlet (br s) |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-NH₂) | ~147 |

| Aromatic (C-COO) | ~131 |

| Aromatic (Ar-C) | 115 - 130 |

| Allyl (-CH=) | ~132 |

| Allyl (=CH₂) | ~118 |

| Methylene (-O-CH₂-) | ~65 |

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are employed. chegg.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would clearly show the correlation between the allyl methine proton and the adjacent methylene and vinyl protons, confirming the structure of the allyl group. It would also help delineate the coupling network among the four protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signal at δ ~4.7 ppm to the methylene carbon signal at δ ~65 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching or bending vibrations of particular bonds. dergipark.org.tr

The IR spectrum of this compound is expected to show several characteristic bands:

N-H Stretching: Two distinct bands in the region of 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp² C-H stretches of the allyl group are also found in this region (approx. 3020-3080 cm⁻¹). The sp³ C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to one or more bands in the 1450-1600 cm⁻¹ region. The allyl C=C stretch is expected around 1645 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group will produce a strong band in the 1100-1300 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3350 - 3450 | Medium (two bands) |

| Aromatic/Allyl C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methylene C-H | C-H Stretch | 2850 - 2960 | Medium |

| Ester Carbonyl | C=O Stretch | 1700 - 1725 | Strong |

| Allyl C=C | C=C Stretch | ~1645 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1360 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light from a laser source. chemicalbook.com While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, non-polar bonds like C=C often produce strong Raman signals. The Raman spectrum of this compound would prominently feature the aromatic ring vibrations and the C=C stretching of the allyl group. rsc.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by several orders of magnitude. This enhancement allows for the detection and analysis of compounds at very low concentrations. For a molecule like this compound, SERS could be used for trace analysis. The interaction of the amine and carboxylate groups with the metal surface would likely influence the SERS spectrum, providing insights into the molecule's orientation and adsorption behavior on the surface. rsc.orghmdb.ca

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₁NO₂), the molecular weight is approximately 177.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 177.

The fragmentation of the molecular ion would provide structural confirmation. Key fragmentation pathways for esters often involve cleavage of the bond alpha to the carbonyl group or the bond between the carbonyl carbon and the ester oxygen. For this compound, prominent fragmentation patterns would likely include:

Loss of the allyloxy radical (•OCH₂CH=CH₂): This would result in the formation of the 3-aminobenzoyl cation at m/z 120.

Loss of the allyl group (•CH₂CH=CH₂): Cleavage of the O-C bond of the ester can lead to a fragment at m/z 136, followed by potential rearrangement.

Formation of the allyl cation: The stable allyl cation (C₃H₅⁺) at m/z 41 is a very common fragment in molecules containing an allyl group. rsc.org

Fragmentation of the aromatic ring: Further fragmentation of the 3-aminobenzoyl cation (m/z 120) could occur via the loss of carbon monoxide (CO) to yield a fragment at m/z 92, corresponding to the anilinium radical cation. chemicalbook.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity of Fragment |

| 177 | [M]⁺˙ (Molecular Ion) |

| 136 | [M - C₃H₅]⁺ |

| 120 | [M - OC₃H₅]⁺ (3-aminobenzoyl cation) |

| 92 | [C₆H₆N]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy orbitals. The structure of this compound contains a substituted benzene ring, which is a strong chromophore. The presence of the amino (-NH₂) and the allyl ester (-COOCH₂CH=CH₂) groups influences the electronic transitions.

The expected electronic transitions are primarily π → π* and n → π*.

π → π transitions:* These are high-energy transitions involving the π-electrons of the aromatic ring and the carbonyl group. They typically result in strong absorption bands.

n → π transitions:* These transitions involve the non-bonding electrons (lone pairs) on the nitrogen of the amino group and the oxygens of the ester group being promoted to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.

Based on data for the closely related 3-Aminobenzoic acid, which has absorption maxima at 194 nm, 226 nm, and 272 nm, similar absorption bands can be expected for the allyl ester. sielc.com The UV-Vis absorption spectrum of ethyl 3-aminobenzoate in water also shows characteristic absorption in the UV region. rsc.org

| Wavelength (λmax) | Type of Transition | Chromophore |

| ~220-230 nm | π → π | Benzene Ring / Carbonyl |

| ~270-320 nm | π → π / n → π* | Benzene Ring conjugated with -NH₂ and -COO- groups |

Fluorescence is the emission of light by a substance that has absorbed light. It occurs when an electron returns from an excited singlet state to the ground state. Aminobenzoic acid and its derivatives are known to be fluorescent. nih.govresearchgate.net

The photophysical properties of this compound, such as its excitation and emission wavelengths, are dependent on the molecular environment, particularly solvent polarity. Studies on ethyl 3-aminobenzoate show that its fluorescence is weak in water but can be significantly enhanced in less polar environments or when encapsulated in supramolecular structures. rsc.org This suggests that the excited state has a different dipole moment than the ground state, a common feature in molecules with intramolecular charge transfer character.

For ethyl 3-aminobenzoate, excitation at 325 nm results in a characteristic emission spectrum. rsc.org Similar properties are expected for this compound.

| Property | Expected Value/Characteristic |

| Excitation Wavelength (λex) | ~320-330 nm |

| Emission Wavelength (λem) | Dependent on solvent polarity, likely > 350 nm |

| Quantum Yield | Low in polar solvents like water, higher in non-polar media |

| Stokes Shift | The difference between λem and λex, expected to increase with solvent polarity |

Computational Spectroscopic Predictions and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, offering insights that complement experimental results.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties, including spectroscopic parameters, with high accuracy. spectroscopyonline.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Simulate Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, DFT can predict the infrared and Raman spectra. This is invaluable for assigning experimental peaks to specific molecular vibrations, such as C=O stretching, N-H bending, or C-O stretching of the ester group. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that are consistent with experimental data. spectroscopyonline.com

Simulate Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, including the λmax values and oscillator strengths (intensities) of the transitions. These calculations help assign the observed absorption bands to specific electronic promotions (e.g., HOMO → LUMO).

By comparing the simulated spectra with experimental data, a deeper understanding of the molecule's structural and electronic properties can be achieved.

Rotational spectroscopy for gas-phase molecular structure determination

Rotational spectroscopy is a powerful high-resolution technique used to obtain precise information about the molecular structure of molecules in the gas phase. By measuring the absorption of microwave radiation, this method allows for the determination of rotational constants, from which highly accurate bond lengths, bond angles, and conformational arrangements can be derived.

Similarly, a study on m-aminobenzoic acid, a structurally related compound, utilized Stark-effect measurements in a molecular beam to determine the permanent electric dipole moments of its conformers in both the ground and electronically excited states. This demonstrates the level of detail that can be extracted from gas-phase spectroscopic studies.

For this compound, a similar approach would involve introducing a vaporized sample into a high-vacuum chamber and exposing it to microwave radiation. The resulting absorption spectrum would consist of a series of sharp lines, each corresponding to a specific rotational transition. The analysis of this spectrum would yield the rotational constants for the most stable conformer(s) of the molecule. This experimental data, when compared with theoretical calculations, would allow for an unambiguous determination of the three-dimensional structure of this compound in the gas phase.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a rotational spectroscopy study of this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value | Description |

| Rotational Constant A | 1500 MHz | Inversely proportional to the moment of inertia along the principal a-axis. |

| Rotational Constant B | 800 MHz | Inversely proportional to the moment of inertia along the principal b-axis. |

| Rotational Constant C | 600 MHz | Inversely proportional to the moment of inertia along the principal c-axis. |

| Dipole Moment µa | 2.5 D | Component of the electric dipole moment along the a-axis. |

| Dipole Moment µb | 1.0 D | Component of the electric dipole moment along the b-axis. |

| Dipole Moment µc | 0.5 D | Component of the electric dipole moment along the c-axis. |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, both gas and liquid chromatography are valuable tools for assessing purity and for the analysis of reaction mixtures.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability, particularly for the amino and carboxylic acid functional groups. researchgate.netsigmaaldrich.com A common approach for amino acids involves derivatization with reagents like ethyl chloroformate. researchgate.net The derivatized analyte is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase. researchgate.net For this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Isomers of aminobenzoic acid have been successfully separated using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. helixchrom.comsielc.com This approach allows for fine-tuning the separation of closely related compounds. helixchrom.com UV detection is typically used for aromatic compounds like this compound due to their strong absorbance in the UV region. sielc.com

The following table provides a hypothetical comparison of GC and HPLC methods for the analysis of this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | e.g., HP-5 (nonpolar) researchgate.net | e.g., C18 (nonpolar) |

| Mobile Phase | Inert gas (e.g., Nitrogen, Helium) | Acetonitrile/Water or Methanol/Water mixture rsc.org |

| Derivatization | May be required (e.g., with ethyl chloroformate) researchgate.net | Generally not required |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Diode Array Detector (DAD) |

| Typical Retention Time | 5-20 minutes | 3-15 minutes |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. fiveable.meyoutube.com It separates molecules based on their hydrodynamic volume in solution. fiveable.me When this compound is incorporated into a polymer chain, for instance, through the polymerization of its allyl group, GPC is used to determine the molecular weight distribution (MWD) of the resulting polymer. rsc.org

The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. lcms.cz The output from the detector (commonly a refractive index detector) is a chromatogram that represents the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weight, the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer can be determined. researchgate.net These parameters are crucial as they significantly influence the physical and mechanical properties of the polymer. lcms.cz

A hypothetical GPC analysis of a polymer containing this compound might yield the data presented in the table below.

| Parameter | Hypothetical Value | Description |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 75,000 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | 1.5 | A measure of the broadness of the molecular weight distribution of a polymer. |

| Elution Volume | 15 mL | The volume of mobile phase required to elute the polymer from the column. |

Applications in Materials Science and Polymer Chemistry

Synthesis of Allyl-Functionalized Polymers and Macromonomers

The unique structure of Allyl 3-aminobenzoate (B8586502) allows for its use as a monomer or a macromonomer precursor, enabling the introduction of both reactive and functional sites into a polymer architecture.

The design of monomers like Allyl 3-aminobenzoate is predicated on the principle of incorporating multiple functionalities to impart specific properties to the resulting polymers. The key design considerations include:

Dual Functionality : The allyl group serves as a site for polymerization or post-polymerization modification, while the aminobenzoate group can be utilized for further chemical transformations, such as diazotization or amidation, or to influence the polymer's physical properties, including thermal stability and solubility.

Reactivity Ratios : In copolymerization, the reactivity of the allyl group with other monomers is a critical factor. Allyl monomers are known to have different reactivity ratios compared to vinyl monomers, which must be considered to control the polymer composition and microstructure.

Spacial Arrangement : The meta-substitution pattern of the amino and allyl ester groups on the benzene (B151609) ring influences the monomer's reactivity and the resulting polymer's architecture, affecting properties like chain flexibility and intermolecular interactions.

A hypothetical comparison of monomer design principles is presented in Table 1.

| Monomer Feature | Design Principle | Potential Impact on Polymer Properties |

| Allyl Group | Provides a site for radical polymerization and post-polymerization modifications (e.g., thiol-ene click chemistry). | Enables crosslinking, grafting, and network formation. |

| Aminobenzoate Moiety | Introduces a primary aromatic amine for further functionalization and a rigid aromatic core. | Enhances thermal stability, provides sites for dye attachment or drug conjugation. |

| Ester Linkage | Offers a potential site for hydrolytic degradation. | Can be designed for biodegradable material applications. |

| Meta-Substitution | Influences chain conformation and steric hindrance around reactive sites. | Affects polymer solubility and morphology. |

Table 1: Hypothetical Design Principles for Monomers Based on this compound. This table outlines the intended function of each structural component of the monomer and its potential influence on the properties of the final polymer.

Several polymerization techniques could theoretically be employed to incorporate this compound into polymer chains. However, the polymerization of allyl monomers can be challenging due to degradative chain transfer.

Free Radical Polymerization : This is a common method for polymerizing allyl compounds. However, it often leads to polymers with low molecular weights due to the abstraction of an allylic hydrogen atom, which results in a stable, non-propagating radical. To overcome this, high initiator concentrations or specific polymerization conditions might be necessary.

Copolymerization : A more effective strategy is the copolymerization of this compound with other vinyl monomers, such as styrenes or acrylates. This approach can lead to the formation of higher molecular weight polymers with pendant allyl and aminobenzoate functionalities. The selection of the comonomer and the control of the monomer feed ratio are crucial for tailoring the polymer's properties.

Controlled Radical Polymerization : Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially offer better control over the polymerization of allyl-containing monomers, leading to polymers with well-defined architectures and lower polydispersity.

A summary of potential polymerization strategies and their expected outcomes is provided in Table 2.

| Polymerization Strategy | Potential Advantages | Potential Challenges | Expected Polymer Structure |

| Free Radical Homopolymerization | Simple and cost-effective. | Low molecular weight, high polydispersity. | Homopolymer with pendant aminobenzoate groups. |

| Free Radical Copolymerization | Higher molecular weight, tunable properties. | Reactivity ratio control is critical. | Random or alternating copolymer with pendant functional groups. |

| Controlled Radical Polymerization | Well-defined architecture, low polydispersity. | Catalyst/chain transfer agent compatibility with functional groups. | Block or gradient copolymers with precise placement of functional units. |

Table 2: Potential Polymerization Strategies for this compound. This table compares different polymerization methods, highlighting their potential benefits and drawbacks for the synthesis of polymers from this compound.

Crosslinking and Curing Mechanisms

The allyl group in polymers derived from this compound is a versatile handle for crosslinking and curing, enabling the formation of robust polymer networks.

The Alder-ene reaction is a powerful tool for the formation of carbon-carbon bonds and can be utilized for the crosslinking of polymers containing allyl groups. researchgate.netorganic-chemistry.orgresearchgate.netwikipedia.orgrsc.org This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). organic-chemistry.orgwikipedia.org In the context of polymers derived from this compound, the pendant allyl groups can act as the 'ene' component.

When these polymers are formulated with suitable enophiles (e.g., maleimides, acrylates) and subjected to thermal or catalytic activation, an Alder-ene reaction can occur, leading to the formation of a crosslinked network. researchgate.nettandfonline.com This process is advantageous for creating thermosetting resins with high thermal stability and mechanical strength. researchgate.netmfa.org The general mechanism is depicted below:

Step 1 : A polymer chain with a pendant this compound unit provides the 'ene'.

Step 2 : An enophile, such as a bismaleimide (B1667444), is introduced into the polymer matrix.

Step 3 : Upon heating, the ene reaction takes place, forming a covalent bond between the polymer chain and the enophile, resulting in a crosslinked structure.

Thiol-ene click chemistry is a highly efficient and versatile reaction for polymer modification and network formation under mild conditions. mdpi.comresearchgate.netnih.govnih.govosti.govrsc.org This radical-mediated addition of a thiol to a double bond is characterized by high yields, tolerance to various functional groups, and often proceeds rapidly upon photo or thermal initiation. researchgate.netrsc.org

For polymers incorporating this compound, the pendant allyl groups are ideal substrates for thiol-ene reactions. This allows for:

Hydrogel Formation : By reacting the allyl-functionalized polymer with a multifunctional thiol crosslinker in an aqueous solution, a hydrogel network can be formed. mdpi.com The properties of the hydrogel, such as swelling ratio and mechanical strength, can be tuned by varying the concentration of the polymer, the functionality of the thiol crosslinker, and the reaction conditions. mdpi.com

Polymer Network Engineering : Thiol-ene chemistry enables precise control over the architecture of the polymer network. By using a stoichiometric balance of thiol and ene groups, well-defined networks can be created. This is particularly useful for applications requiring materials with specific mechanical properties or degradation profiles. rsc.org

A hypothetical comparison of these two crosslinking mechanisms is presented in Table 3.

| Crosslinking Mechanism | Reaction Conditions | Key Advantages | Potential Applications |

| Alder-ene Reaction | High temperature or Lewis acid catalysis. | Forms strong carbon-carbon bonds, high thermal stability. | High-performance thermosetting resins, adhesives, and composites. |

| Thiol-ene Click Chemistry | Mild conditions (UV or thermal initiation). | High efficiency, functional group tolerance, rapid reaction. | Hydrogels for biomedical applications, functional coatings, and soft materials. |

Table 3: Comparison of Crosslinking Mechanisms for this compound Containing Polymers. This table contrasts the Alder-ene reaction and thiol-ene click chemistry as potential methods for crosslinking polymers derived from this compound.

Development of Functional Materials

The incorporation of this compound into polymers opens up possibilities for the development of a wide range of functional materials. The aminobenzoate moiety, in particular, can be leveraged to impart specific functionalities.

For instance, the primary aromatic amine group can be chemically modified post-polymerization. It can be diazotized and coupled with other aromatic compounds to create azo dyes, leading to colored polymers for coatings or textiles. Furthermore, the amine group can serve as a conjugation site for bioactive molecules, such as drugs or peptides, for biomedical applications. nih.govnih.govmdpi.com The rigid aromatic ring of the aminobenzoate unit can also contribute to enhanced thermal stability and mechanical properties of the final material.

The combination of a cross-linkable allyl group and a functionalizable aminobenzoate group in one monomer makes this compound a promising building block for the design of advanced materials with tailored properties for a variety of applications, from high-performance thermosets to functional hydrogels. researchgate.netmdpi.com

Responsive materials derived from allyl-functionalized polymers

The incorporation of allyl groups into polymer structures is a key strategy for the development of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. The allyl group serves as a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional molecules that can impart stimulus-responsive behavior.

While direct studies on responsive materials derived specifically from this compound are not extensively documented in the current scientific literature, the broader class of allyl-functionalized polymers demonstrates significant potential. For instance, polymers containing allyl groups can be functionalized through thiol-ene "click" chemistry, a highly efficient and versatile reaction. This allows for the attachment of moieties that can render the polymer sensitive to specific environmental changes.

The general reactivity of allyl-terminated polymers allows for the insertion of a broad diversity of architectures and functionalities through various chemical reactions, making them a unique class of polymers for creating materials with tunable properties. researchgate.net Methodologies for generating allyl-terminated polymers and their subsequent modifications are well-established, highlighting the foundational chemistry that could be applied to polymers derived from this compound. researchgate.net

Advanced materials with tunable mechanical and chemical properties

The development of advanced materials with precisely controlled mechanical and chemical properties is a cornerstone of modern materials science. The inclusion of monomers with specific functional groups is a primary method for achieving this tunability. Allyl-functionalized polymers, in general, offer a platform for creating materials with a wide range of properties. researchgate.net

Although specific research detailing the use of this compound for creating advanced materials with tunable properties is not widely available, the inherent characteristics of its functional groups are indicative of its potential. The aminobenzoate group can participate in hydrogen bonding and provides a site for further chemical modification, which can influence the intermolecular interactions within the polymer and, consequently, its mechanical properties. The allyl group, as previously mentioned, provides a site for cross-linking or further functionalization, which can be used to control the polymer's network structure and, therefore, its rigidity, elasticity, and chemical resistance.

The broader field of allyl-functionalized polymers has seen extensive research into creating new biomaterials with tunable properties. researchgate.net This body of work provides a framework for how a monomer like this compound could be theoretically incorporated into polymer chains to develop materials with tailored characteristics.

Role as Precursors in the Synthesis of Complex Chemical Scaffolds

The unique chemical structure of this compound makes it a valuable precursor in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to introduce a protected amino group and a reactive allyl ester in a single step is a key advantage in the construction of intricate molecular architectures.

Utilization in the synthesis of carbapenem (B1253116) antibiotic precursors

A significant application of this compound is in the synthesis of precursors for carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics. Specifically, it has been utilized in the convenient synthesis of Ertapenem sodium, a modern carbapenem antibiotic. nih.gov

In the synthesis of a key intermediate for Ertapenem, a mixed anhydride is subjected to aminolysis with this compound. nih.gov This reaction results in the formation of a new compound that incorporates the 3-aminobenzoate moiety, which is a crucial part of the final Ertapenem structure. The allyl group in this precursor serves as a protecting group for the carboxylic acid, which can be selectively removed later in the synthetic sequence under mild conditions.

The following table outlines the key reactants and the product of this specific synthetic step:

| Reactant 1 | Reactant 2 | Product | Application |

| Mixed Anhydride Intermediate | This compound | Compound 8 (Ertapenem Precursor) | Synthesis of Ertapenem Sodium |

This utilization of this compound highlights its role as a critical building block in the efficient and practical synthesis of complex and medically important molecules. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of esters, often relying on stoichiometric acid catalysts and high temperatures, presents environmental and efficiency challenges. Future research is sharply focused on developing greener, more sustainable catalytic routes for the production of Allyl 3-aminobenzoate (B8586502). This involves a multi-pronged approach targeting both the formation of the 3-aminobenzoic acid (MABA) precursor and its subsequent esterification.

Current research highlights the potential of biosynthesis for producing MABA, an essential pharmaceutical and material intermediate, as a sustainable alternative to petroleum-based chemical synthesis. dntb.gov.uamdpi.com The focus is on leveraging microbial metabolic pathways, such as the shikimate pathway, to create environmentally benign production platforms. mdpi.com

For the esterification step, which joins 3-aminobenzoic acid and allyl alcohol, emerging research points toward several innovative catalytic systems:

Biocatalysis: The use of enzymes, particularly lipases, is a promising avenue for green ester synthesis. For instance, lipase (B570770) from Aspergillus oryzae has been successfully used for the continuous flow synthesis of esters from biomass-derived alcohols. rsc.org Future work could adapt these systems for Allyl 3-aminobenzoate production, offering high selectivity under mild conditions (e.g., 25°C) and the significant advantage of catalyst recyclability and biodegradability. rsc.org

Heterogeneous Acid Catalysts: To replace corrosive liquid acids, solid acid catalysts are being explored. Styrene-divinylbenzene acid resins and tungstated zirconia have shown high activity and stability in the esterification of fatty acids and benzoic acid, respectively. researchgate.netmdpi.com These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for reuse.

Advanced Metal-Based Catalysts: Novel bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOₓ), are being developed for ester synthesis via C-H activation using molecular oxygen as the sole oxidant. labmanager.com This approach is highly atom-efficient, producing only water as a byproduct, and represents a significant leap towards greener chemical manufacturing. labmanager.com

Ionic Liquids: Brønsted acidic ionic liquids have been demonstrated as efficient and recyclable catalysts for Fischer esterification under solvent-free conditions at room temperature, achieving excellent yields. researchgate.net

Future research will likely focus on optimizing these systems for this compound, as detailed in the table below.

| Catalytic System | Key Advantages | Research Focus for this compound |

| Biocatalysis (e.g., Lipase) | High selectivity, mild conditions, biodegradable. rsc.org | Immobilization for continuous flow reactors, solvent engineering. |

| Heterogeneous Catalysts | Easy separation, reusability, reduced corrosion. researchgate.netmdpi.com | Catalyst design for optimal pore structure and acidity. |

| Bimetallic Oxide Clusters | Use of O₂ as a green oxidant, high atom economy. labmanager.com | Adapting for esterification instead of C-H activation. |

| Acidic Ionic Liquids | High efficiency, solvent-free conditions, recyclability. researchgate.net | Tuning cation/anion pairs for maximum activity. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical design. For this compound, advanced modeling offers the potential to forecast its behavior and guide the development of new materials without costly and time-consuming trial-and-error experimentation.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can elucidate the fundamental electronic properties of the this compound monomer. rsc.org Studies on similar molecules like ethyl 4-aminobenzoate (B8803810) and other aminobenzoic acid derivatives have successfully used DFT to determine optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net Key parameters that can be computed for this compound include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.govjocpr.com The HOMO-LUMO gap can indicate the molecule's stability and susceptibility to electronic excitation. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack, thereby predicting interaction sites for reactions. researchgate.net

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from electronic properties to quantify and compare reactivity. rsc.org

Beyond the monomer, the true frontier lies in predicting the properties of polymers derived from this compound. Machine learning (ML) models, particularly Graph Convolutional Networks (GCNs), are emerging as powerful tools for establishing structure-property relationships in polymers. rsc.orgacs.org The workflow for predictive design would involve:

Calculating a comprehensive set of monomer-level properties for this compound using DFT. rsc.org

Using these properties as inputs ("descriptors") for a trained ML model.

Predicting macroscopic properties of hypothetical polymers, such as glass transition temperature, density, elastic modulus, and dielectric constant. acs.orgaip.org

This data-driven approach, exemplified by platforms like Polymer Genome, can rapidly screen virtual polymers and identify promising candidates for specific applications, significantly accelerating the materials discovery process. aip.org

Integration of this compound into New Material Architectures

The bifunctional nature of this compound—possessing both a polymerizable allyl group and a reactive aminobenzoate moiety—makes it an attractive monomer for creating advanced functional polymers.

The allyl group's double bond can participate in polymerization, though it is known to be less reactive in free-radical polymerizations compared to monomers like styrenes or acrylates. gantrade.com This lower reactivity can be overcome through controlled polymerization techniques or by copolymerization with more reactive vinyl monomers. gantrade.comtuwien.atgoogleapis.com Research into the copolymerization of allyl esters has shown that they can be successfully incorporated into polymer chains, leading to materials with tailored properties. tuwien.atresearchgate.net

The true value of incorporating this compound lies in the functionality provided by the pendant aminobenzoate group. This opens two primary avenues for creating novel material architectures:

Post-Polymerization Modification: Once the allyl group is incorporated into a polymer backbone, the aminobenzoate side chain is available for further chemical reactions. The primary amine is a versatile handle for attaching a wide range of molecules. polysciences.comnanosoftpolymers.com For example, following strategies used for other functional polymers, this amine could be coupled with bioactive molecules like peptides (e.g., RGD sequences to promote cell adhesion), drugs, or imaging agents using standard carbodiimide (B86325) chemistry. nih.gov This could lead to the development of biodegradable and biocompatible materials for tissue engineering or drug delivery. nih.govnih.gov

Creation of Intrinsically Functional Polymers: The aminobenzoate group itself can impart specific properties to the polymer. For instance, the amine functionality is known to enhance adhesion and can be used to create cationic polymers for various biomedical and coating applications. polysciences.com Furthermore, the structure is analogous to aniline (B41778), a precursor for conductive polymers, suggesting that copolymers of this compound could be designed to have unique electronic or optical properties.

The combination of a polymerizable group with a versatile functional handle allows for the design of complex macromolecular structures, including graft copolymers, functional coatings, and smart hydrogels. specificpolymers.com

Mechanistic Deepening of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is critical for controlling reaction outcomes, improving yields, and designing new transformations. For this compound, future research will focus on elucidating the precise pathways of its key reactions, particularly in palladium-catalyzed substitutions and photochemical transformations.

Palladium-Catalyzed Reactions: Allyl esters are classic substrates for palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution. Detailed mechanistic studies on similar systems have established a catalytic cycle involving the oxidative addition of a Pd(0) complex to the allyl substrate, forming a cationic (η³-allyl)palladium(II) intermediate. acs.orgmdpi.com This intermediate is then attacked by a nucleophile. Future research on this compound would investigate:

Regioselectivity: How different nucleophiles and ligands influence whether the attack occurs at the more or less substituted end of the allyl moiety. nih.gov

Kinetics: Determining the rate-determining step of the catalytic cycle, which could be the initial oxidative addition or the subsequent nucleophilic attack, depending on the conditions and nucleophile strength. acs.org

Ligand Effects: Understanding how the electronic and steric properties of phosphine (B1218219) ligands on the palladium center control the reaction's efficiency and selectivity. nih.govresearchgate.net

Competing Nucleophiles: In the context of this compound, the aromatic amine on another monomer molecule could potentially act as a nucleophile, leading to oligomerization or side reactions. Mechanistic studies would aim to understand and control this competition.

Photochemical Pathways: The aminobenzoate chromophore absorbs UV light, making the molecule susceptible to photochemical reactions. Studies on p-aminobenzoic acid (PABA) have shown that irradiation in aqueous solutions can lead to dimerization and oxidation products, with reaction pathways and quantum yields being highly dependent on pH and the presence of oxygen. nih.gov The excited states of PABA and the potential for intersystem crossing to triplet states have also been characterized. msu.eduresearchgate.net Future research on this compound would explore:

Photodegradation: Identifying the products formed upon UV exposure, which is critical for applications in coatings or materials exposed to sunlight.

Photoinduced Electron Transfer: Investigating whether the ester group can be cleaved via photochemical electron transfer, a process known for other aromatic esters that generates radical intermediates. libretexts.orgresearchgate.net

Sensitization and Quenching: Exploring how the excited states of this compound can be populated through sensitization or deactivated by quenchers, offering a means to control its photochemical reactivity. msu.edu

By combining experimental kinetics, crossover experiments, and computational DFT modeling, a comprehensive picture of these complex reaction pathways can be developed, enabling finer control over the chemical transformations of this compound. dntb.gov.uamdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.